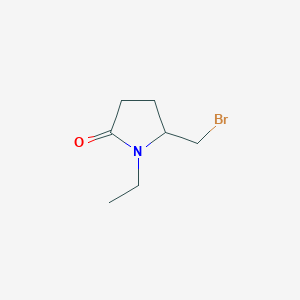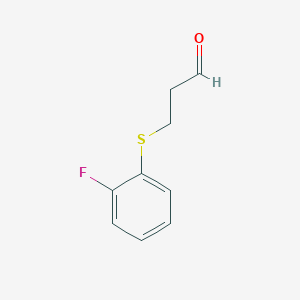
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- is a chemical compound with the molecular formula C12H16N2S and a molar mass of 220.33 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents under controlled conditions. One common method involves the use of 6-chlorobenzothiazole as a starting material, which is then reacted with 1,1-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Aplicaciones Científicas De Investigación
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparación Con Compuestos Similares
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- can be compared with other benzothiazole derivatives, such as:
2-Benzothiazolamine: A simpler derivative without the 6-(1,1-dimethylpropyl) group, used in similar applications but with different properties.
6-Methyl-2-benzothiazolamine: Another derivative with a methyl group at the 6-position, which may exhibit different reactivity and biological activity.
6-Ethyl-2-benzothiazolamine: Similar to the 6-methyl derivative but with an ethyl group, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
6-(2-methylbutan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9/h5-7H,4H2,1-3H3,(H2,13,14) |
Clave InChI |
WAXITEJNSIIMJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC2=C(C=C1)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)




![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)






